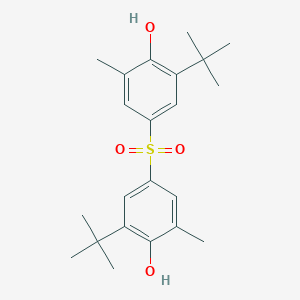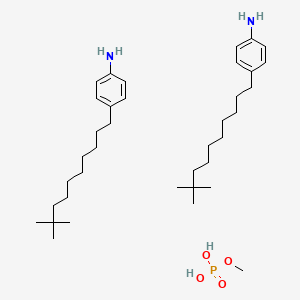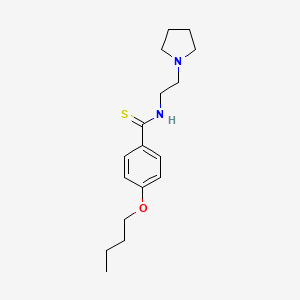
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a benzamide core with a p-butoxy group and a pyrrolidinylethylthio substituent, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- typically involves multiple steps, starting with the preparation of the benzamide core. The p-butoxy group is introduced through an etherification reaction, while the pyrrolidinylethylthio group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and enhances the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinylethylthio group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest derivative of benzoic acid, used as a starting material for various chemical syntheses.
p-Butoxybenzamide: Similar structure but lacks the pyrrolidinylethylthio group, resulting in different chemical properties.
N-(2-Pyrrolidinylethyl)thio-benzamide: Similar but without the p-butoxy group, affecting its solubility and reactivity.
Uniqueness
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- is unique due to the presence of both the p-butoxy and pyrrolidinylethylthio groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents, increase its reactivity in nucleophilic substitution reactions, and provide specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
72004-12-7 |
|---|---|
Molecular Formula |
C17H26N2OS |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
4-butoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C17H26N2OS/c1-2-3-14-20-16-8-6-15(7-9-16)17(21)18-10-13-19-11-4-5-12-19/h6-9H,2-5,10-14H2,1H3,(H,18,21) |
InChI Key |
VBPIIXDTFHDGNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


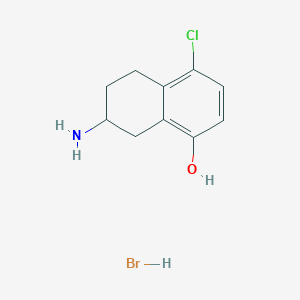

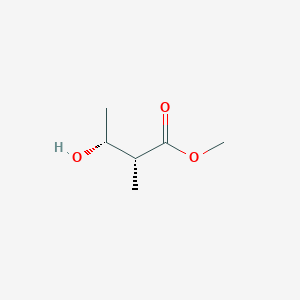

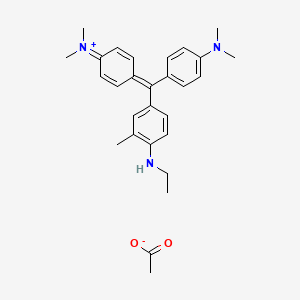

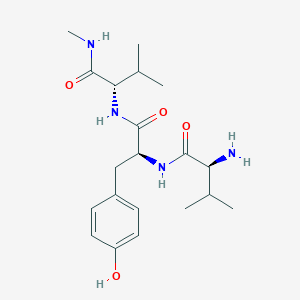

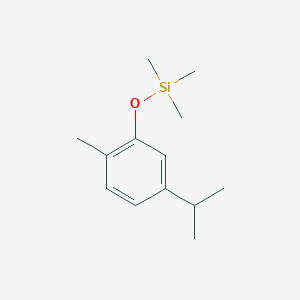
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
